molecular formula C10H12ClNO4S B14366154 Ethyl 5-chloro-2-(methanesulfonamido)benzoate CAS No. 90870-00-1

Ethyl 5-chloro-2-(methanesulfonamido)benzoate

Cat. No.: B14366154
CAS No.: 90870-00-1
M. Wt: 277.73 g/mol
InChI Key: JTPHRBYAWFJCGS-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-(methanesulfonamido)benzoate is an organic compound with a complex structure that includes a benzene ring substituted with a chlorine atom, an ethyl ester group, and a methanesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-2-(methanesulfonamido)benzoate typically involves the esterification of 5-chloro-2-(methanesulfonamido)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-(methanesulfonamido)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 5-chloro-2-(methanesulfonamido)benzoic acid derivatives.

    Hydrolysis: 5-chloro-2-(methanesulfonamido)benzoic acid.

    Reduction: 5-chloro-2-(methanesulfonamido)benzoic acid derivatives with an amine group.

Scientific Research Applications

Ethyl 5-chloro-2-(methanesulfonamido)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 5-chloro-2-(methanesulfonamido)benzoate exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis. The methanesulfonamido group can interact with enzyme active sites, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-chloro-2-(methylsulfonyl)benzoate
  • Ethyl 5-chloro-2-(methanesulfonyl)benzoate
  • Ethyl 5-chloro-2-(methylsulfonamido)benzoate

Uniqueness

Ethyl 5-chloro-2-(methanesulfonamido)benzoate is unique due to the presence of both the chlorine atom and the methanesulfonamido group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

90870-00-1

Molecular Formula

C10H12ClNO4S

Molecular Weight

277.73 g/mol

IUPAC Name

ethyl 5-chloro-2-(methanesulfonamido)benzoate

InChI

InChI=1S/C10H12ClNO4S/c1-3-16-10(13)8-6-7(11)4-5-9(8)12-17(2,14)15/h4-6,12H,3H2,1-2H3

InChI Key

JTPHRBYAWFJCGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Cl)NS(=O)(=O)C

Origin of Product

United States

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